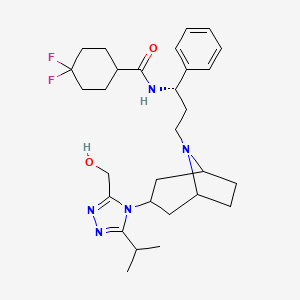

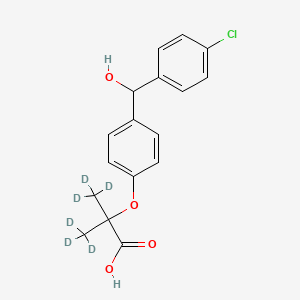

![molecular formula C13H8ClFN2S B563743 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 99499-25-9](/img/structure/B563743.png)

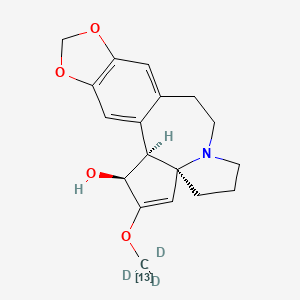

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research. Various methods for the synthesis of pyrimidines are described . A method involving a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported . Another method involves solution-phase parallel synthesis and high throughput evaluation .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2-chloro-4,6-dimethylpyrimidine undergoes aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Applications De Recherche Scientifique

Antiviral Activity

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, as part of the heteroaryl-pyrimidines class, has been identified as a potent inhibitor of human hepatitis B virus (HBV) replication. Research conducted on HBV-transgenic mice demonstrated that this compound significantly reduced viral DNA levels in the liver and plasma, indicating its potential as a novel anti-HBV drug candidate (Weber et al., 2002).

Anticonvulsant Properties

This compound has also been explored in the context of anticonvulsant activities. Studies on the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from 3-amino-2-thiophenecarboxylic acid methyl ester revealed significant in vivo anticonvulsant activity. The structure-anticonvulsant activity relationship analysis identified that molecules with a substituted phenol, particularly when substituted with halogen groups, showed high activity in anticonvulsant models (Wang et al., 2015).

Neuroprotective Effects

Further studies have highlighted the neuroprotective effects of similar compounds, particularly in the context of cerebral ischemia. For instance, NS-7, a compound structurally related to 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, demonstrated significant reduction in cerebral infarction and improvement in neurological and cognitive impairments in rats subjected to permanent middle cerebral artery occlusion (MCAO) (Tamura et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research in the field of pyrimidine derivatives is ongoing. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . The efficacy of microwaves in the synthesis of heterocyclic compounds has been demonstrated . Further modifications are suggested to investigate how the chiral moiety influences kinase inhibition .

Propriétés

IUPAC Name |

2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c1-7-6-9-11(8-4-2-3-5-10(8)15)16-13(14)17-12(9)18-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDGMBWFNNEERV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652515 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99499-25-9 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

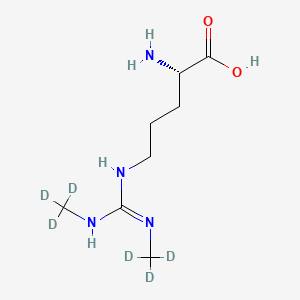

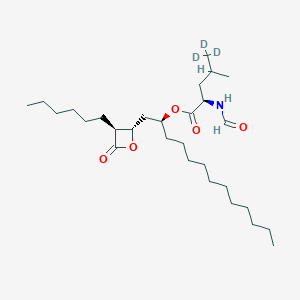

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

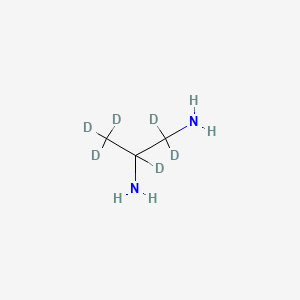

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)